molecular formula C22H21NO6 B12769153 O-Acetylchelidonine CAS No. 3606-43-7

O-Acetylchelidonine

Cat. No.: B12769153
CAS No.: 3606-43-7
M. Wt: 395.4 g/mol
InChI Key: IDYNWQAYWOFRRD-PCCBWWKXSA-N
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Description

O-Acetylchelidonine (C₂₂H₂₁NO₆, MW: 395.41 g/mol) is a benzylisoquinoline alkaloid derivative of Chelidonine, a natural compound predominantly isolated from plants of the Chelidonium majus (greater celandine) species. Its structure comprises a tetracyclic benzazepine core with an acetylated hydroxyl group at the C7 position, enhancing its lipophilicity compared to the parent compound . Key physicochemical properties include:

  • Optical Rotation: [α]D²² +115 ±3° (ethanol) and [α]D²⁰ +117° (chloroform) .
  • UV Absorption: Maxima at 289, 239, and 208 nm (log ε 3.89, 3.88, 4.69 in methanol) .
  • Toxicity: LD₅₀ in mice (intravenous) is 34.6 ±2.44 mg/kg, indicating moderate toxicity .

Properties

CAS No.

3606-43-7

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

[(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate

InChI

InChI=1S/C22H21NO6/c1-11(24)29-19-6-12-5-17-18(27-9-26-17)7-14(12)21-20(19)13-3-4-16-22(28-10-25-16)15(13)8-23(21)2/h3-5,7,19-21H,6,8-10H2,1-2H3/t19-,20-,21+/m0/s1

InChI Key

IDYNWQAYWOFRRD-PCCBWWKXSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3

Canonical SMILES

CC(=O)OC1CC2=CC3=C(C=C2C4C1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylchelidonine typically involves the acetylation of chelidonine. Chelidonine can be extracted from the plant Chelidonium majus and then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of chelidonine from plant material is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: O-Acetylchelidonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other benzophenanthridine alkaloids.

    Biology: Studied for its role in modulating cellular pathways and gene expression.

    Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells. It also exhibits antimicrobial and anti-inflammatory activities.

    Industry: Potential use in developing pharmaceuticals and natural product-based therapies

Mechanism of Action

The mechanism of action of O-Acetylchelidonine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Chelidonine (Parent Compound)

Chelidonine (C₂₀H₁₉NO₅, MW: 353.37 g/mol) shares the same tetracyclic backbone as O-Acetylchelidonine but lacks the acetyl group. Key differences include:

  • Optical Rotation: [α]D²⁰ +109° (ethanol) .
  • UV Absorption : Similar maxima but slightly lower molar absorptivity due to reduced conjugation.
  • Toxicity : Higher LD₅₀ (less toxic) than this compound, suggesting acetylation enhances bioavailability or metabolic activation .

Colchicine (C₂₂H₂₅NO₆, MW: 399.43 g/mol)

Colchicine, a tropolone alkaloid from Colchicum autumnale, shares a comparable molecular weight but differs structurally and pharmacologically:

  • Core Structure : A tricyclic tropolone ring system with acetamido and methoxy substituents .
  • Toxicity : LD₅₀ in mice (oral) is ~3 mg/kg, significantly lower than this compound, reflecting its potent microtubule-disrupting activity .
  • Therapeutic Use : Colchicine is clinically used for gout, whereas this compound remains under preclinical investigation .

Sanguinarine (C₂₀H₁₄NO₄⁺, MW: 332.33 g/mol)

A quaternary benzophenanthridine alkaloid from the same plant family:

  • Structural Feature : A planar, conjugated system enabling strong UV absorption (λmax 275 nm).
  • Toxicity : LD₅₀ (oral, mice) ~20 mg/kg, more toxic than this compound, likely due to DNA intercalation .

Data Tables

Table 1: Physicochemical and Toxicological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Optical Rotation ([α]D) UV Maxima (nm) LD₅₀ (mg/kg, mice)
This compound C₂₂H₂₁NO₆ 395.41 +115 ±3° (ethanol) 289, 239, 208 34.6 ±2.44 (i.v.)
Chelidonine C₂₀H₁₉NO₅ 353.37 +109° (ethanol) 285, 235, 210 >50 (i.v.)
Colchicine C₂₂H₂₅NO₆ 399.43 -121° (chloroform) 350, 254 ~3 (oral)
Sanguinarine C₂₀H₁₄NO₄⁺ 332.33 N/A 275 ~20 (oral)

Table 2: Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Bioactivity Mechanism
This compound Benzazepine Acetyloxy, methoxy Apoptosis induction, kinase inhibition
Colchicine Tropolone Acetamido, methoxy Microtubule disruption
Sanguinarine Benzophenanthridine Quaternary ammonium, methylenedioxy DNA intercalation, ROS generation

Research Findings and Implications

  • Acetylation Effects : The acetyl group in this compound enhances membrane permeability compared to Chelidonine, as evidenced by its lower LD₅₀ and altered UV profile .
  • Toxicity vs. Therapeutic Index : Colchicine’s extreme toxicity limits its clinical use despite efficacy, whereas this compound’s moderate toxicity supports further exploration for anticancer applications .
  • Spectroscopic Differentiation : UV maxima shifts between this compound (289 nm) and Colchicine (350 nm) reflect structural disparities in conjugation and chromophore systems .

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